4,6-Dichloro-5-(4-fluorophenyl)pyrimidine
Description
Significance of Pyrimidine (B1678525) Scaffolds in Chemical Research
The pyrimidine ring system, a six-membered aromatic heterocycle with two nitrogen atoms at positions 1 and 3, is a cornerstone of chemical and biological sciences. This structural motif is fundamental to life, forming the core of the nucleobases uracil, thymine, and cytosine, which are essential building blocks of nucleic acids, DNA and RNA. Beyond their biological roles, pyrimidine derivatives are considered "privileged scaffolds" in medicinal chemistry due to their versatile biological activities. The nitrogen atoms in the pyrimidine ring can act as hydrogen bond acceptors, and the ring can be readily functionalized at its various positions, allowing for the creation of a diverse array of molecules with tailored properties. This has led to the development of numerous pyrimidine-containing compounds with a wide spectrum of pharmacological applications, including anticancer, antiviral, antimicrobial, and anti-inflammatory agents. ontosight.ai
Overview of Halogenated Pyrimidines in Synthetic and Biological Contexts
The introduction of halogen atoms—fluorine, chlorine, bromine, and iodine—onto the pyrimidine scaffold dramatically influences its chemical reactivity and biological properties. Halogenated pyrimidines are highly valuable intermediates in organic synthesis. The electron-withdrawing nature of halogens renders the pyrimidine ring more susceptible to nucleophilic aromatic substitution (SNAr), a key reaction for introducing various functional groups. acs.orgmdpi.com The reactivity of the halogen atoms is position-dependent, generally following the order C4(6) > C2 >> C5, which allows for regioselective synthesis of complex pyrimidine derivatives. acs.org
In a biological context, halogenation can enhance the therapeutic potential of a molecule. The incorporation of fluorine, in particular, can improve metabolic stability, membrane permeability, and binding affinity to target proteins. nih.gov Dichloropyrimidines, such as 2,4-dichloropyrimidine (B19661) and 4,6-dichloropyrimidine (B16783), are common starting materials for the synthesis of a wide range of biologically active compounds. nbinno.comgoogle.com
Specific Focus on 4,6-Dichloro-5-(4-fluorophenyl)pyrimidine
The synthesis of such 5-arylpyrimidines can be approached through several synthetic strategies. A common and powerful method for forming the carbon-carbon bond between the pyrimidine and the phenyl ring is the Suzuki-Miyaura cross-coupling reaction. mdpi.comnih.govmdpi.com This reaction would typically involve the coupling of a 5-halo-4,6-dichloropyrimidine with (4-fluorophenyl)boronic acid in the presence of a palladium catalyst.
Table 1: Predicted Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₁₀H₅Cl₂FN₂ |
| Molecular Weight | 247.07 g/mol |
| Appearance | Predicted to be a solid at room temperature |
| Solubility | Likely soluble in organic solvents, with low solubility in water |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4,6-dichloro-5-(4-fluorophenyl)pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5Cl2FN2/c11-9-8(10(12)15-5-14-9)6-1-3-7(13)4-2-6/h1-5H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEPMVNQSCZIHES-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=C(N=CN=C2Cl)Cl)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5Cl2FN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.06 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Route Development for 4,6 Dichloro 5 4 Fluorophenyl Pyrimidine
Strategies for Constructing the 4,6-Dichloropyrimidine (B16783) Core
The formation of the 4,6-dichloropyrimidine core is a foundational aspect of the synthesis of the target molecule. The common approach involves the initial synthesis of a 4,6-dihydroxypyrimidine (B14393) precursor, which is then subjected to chlorination.
Condensation Reactions with Activated Methylene (B1212753) Compounds
A prevalent method for constructing the pyrimidine (B1678525) ring is through the condensation of an activated methylene compound with a formamidine (B1211174) derivative. For the synthesis of a C5-substituted pyrimidine, an appropriately substituted methylene compound is chosen. For instance, the synthesis of 4,6-dihydroxy-5-fluoropyrimidine, a precursor to the target molecule, can be achieved by the reaction of diethyl fluoroacetate (B1212596) with formamidine acetate (B1210297) in the presence of a base like sodium methoxide (B1231860). patsnap.comgoogle.com The reaction proceeds via a cyclization mechanism to form the pyrimidine ring. google.com
The general scheme for this condensation is as follows:
Scheme 1: General condensation reaction for the formation of a 4,6-dihydroxypyrimidine ring.
In a typical procedure, sodium methoxide is dissolved in methanol (B129727), to which formamidine acetate is added. The mixture is heated to reflux, and diethyl fluoroacetate is added dropwise. The reaction is maintained at reflux for several hours to ensure complete cyclization. patsnap.com After the reaction, the solvent is removed, and the residue is treated with water and acidified to precipitate the 4,6-dihydroxy-5-fluoropyrimidine product. patsnap.com This method is advantageous due to its straightforward procedure and high yield. patsnap.com
Chlorination of Hydroxypyrimidine Precursors
The conversion of the 4,6-dihydroxypyrimidine intermediate to the corresponding 4,6-dichloropyrimidine is a critical step. This is typically achieved using a strong chlorinating agent.
Phosphorus oxychloride (POCl₃) is a widely used and effective reagent for the chlorination of hydroxypyrimidines. google.comgoogle.com The reaction involves heating the hydroxypyrimidine precursor in excess POCl₃. The use of a tertiary amine, such as N,N-dimethylaniline or N,N-diisopropylethylamine, as a catalyst or base is also common to facilitate the reaction. google.comgoogle.com
A described process for the preparation of 4,6-dichloro-5-fluoropyrimidine (B1312760) involves suspending 4,6-dihydroxy-5-fluoropyrimidine in POCl₃ and heating the mixture to reflux for several hours. google.com In some variations of this process, phosphorus trichloride (B1173362) and chlorine gas are subsequently added to the reaction mixture to convert any chlorophosphonic acid byproducts back to phosphorus oxychloride, which can then be recovered and reused. google.com After the reaction is complete, the excess POCl₃ is distilled off, and the desired product is isolated by vacuum distillation. google.com
| Reactant | Chlorinating Agent | Catalyst/Additive | Temperature | Reaction Time | Yield |
| 4,6-dihydroxy-5-fluoropyrimidine | POCl₃ | N,N-diisopropylethylamine | 110-115 °C | 4 hours | Not specified |
| 4,6-dihydroxy-5-fluoropyrimidine | POCl₃ | None initially, then PCl₃ and Cl₂ | Reflux | 4 hours | Not specified |
Table 1: Representative conditions for the chlorination of 4,6-dihydroxy-5-fluoropyrimidine using POCl₃.
Phosgene (B1210022) (COCl₂) presents an alternative to phosphorus-based reagents for the chlorination of hydroxypyrimidines. googleapis.comepo.org The reaction of 4,6-dihydroxypyrimidine with phosgene in the presence of a tertiary amine base, such as dimethylaniline, in a chlorinated solvent like dichloromethane (B109758) can yield 4,6-dichloropyrimidine. epo.org This method avoids the formation of phosphoric acid byproducts, which can be an advantage in large-scale industrial processes. epo.org The molar ratio of the reactants and the reaction conditions are crucial for achieving a high yield of the dichlorinated product. epo.org While this method is documented for the synthesis of unsubstituted 4,6-dichloropyrimidine, its application to substituted hydroxypyrimidines is also feasible.
Introduction of the 4-Fluorophenyl Moiety at the C5 Position
The introduction of the 4-fluorophenyl group at the C5 position of the pyrimidine ring is a key step in the synthesis of the target compound. This can be achieved before or after the formation of the dichloropyrimidine core. A powerful method for forming this carbon-carbon bond is through palladium-catalyzed cross-coupling reactions.
Palladium-Catalyzed Cross-Coupling Reactions
The Suzuki-Miyaura cross-coupling reaction is a versatile and widely used method for the formation of C-C bonds, particularly between aryl groups. researchgate.netresearchgate.netmdpi.commdpi.com This reaction typically involves the coupling of an organoboron compound (like a boronic acid) with an organic halide in the presence of a palladium catalyst and a base. mdpi.com
In the context of synthesizing 5-aryl-4,6-dichloropyrimidines, a Suzuki coupling approach can be envisioned. One possible route involves the coupling of a 5-halo-4,6-dichloropyrimidine with 4-fluorophenylboronic acid. Research has demonstrated the successful Suzuki coupling of 5-(4-bromophenyl)-4,6-dichloropyrimidine (B57207) with various arylboronic acids using a Pd(PPh₃)₄ catalyst. researchgate.netmdpi.com This indicates the feasibility of such a reaction at the C5 position. The reaction conditions, including the choice of catalyst, base, and solvent, are critical for achieving high yields and selectivity. researchgate.netmdpi.com
| Aryl Halide | Boronic Acid | Catalyst | Base | Solvent | Yield |
| 5-(4-bromophenyl)-4,6-dichloropyrimidine | 4-methoxyphenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | Good |
| 5-(4-bromophenyl)-4,6-dichloropyrimidine | 4-methylphenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | Good |
Table 2: Examples of Suzuki cross-coupling reactions on a 5-substituted-4,6-dichloropyrimidine. researchgate.netmdpi.com
While the direct synthesis of 4,6-dichloro-5-(4-fluorophenyl)pyrimidine via a Suzuki reaction on a 5-halo-4,6-dichloropyrimidine is plausible, an alternative and more commonly implied route involves introducing the 4-fluorophenyl group at an earlier stage, for instance, by starting with a C5-(4-fluorophenyl) substituted activated methylene compound in the initial condensation step.
Electrophilic Aromatic Substitution Strategies
Electrophilic aromatic substitution (SEAr) is a fundamental reaction class where an electrophile replaces an atom, typically hydrogen, on an aromatic ring. wikipedia.orgtotal-synthesis.com Key SEAr reactions include nitration, halogenation, and Friedel-Crafts alkylation and acylation, which generally require strong acid or Lewis acid catalysts to generate a potent electrophile. total-synthesis.commasterorganicchemistry.com
While SEAr is a common method for functionalizing benzene (B151609) rings, its direct application for the synthesis of this compound by arylating the 4,6-dichloropyrimidine core is not a preferred route. The pyrimidine ring is an electron-deficient system, which makes it inherently unreactive toward electrophilic attack. The presence of two electron-withdrawing chlorine atoms further deactivates the ring, rendering standard SEAr reactions challenging. Instead, synthetic routes almost exclusively favor nucleophilic substitution or metal-catalyzed cross-coupling reactions where the polarity is reversed, and the aryl group acts as the nucleophile (or its organometallic equivalent). mdpi.comacs.org
Multicomponent Reaction Approaches
Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product, offer an efficient pathway to complex heterocyclic structures. mdpi.comnih.gov The Biginelli reaction, a well-known MCR, can produce dihydropyrimidine (B8664642) scaffolds that serve as precursors to more complex pyrimidines. mdpi.com
For the synthesis of the target compound, a potential MCR approach would involve the initial construction of a substituted pyrimidine core. For example, a three-component reaction between an aldehyde, a β-ketoester, and a guanidine (B92328) could yield a highly functionalized pyrimidine ring. nih.gov This product would then undergo subsequent chemical transformations, such as oxidation to form the aromatic pyrimidine, followed by chlorination reactions (e.g., using phosphorus oxychloride) to install the chloro groups at the C4 and C6 positions, ultimately leading to the desired 4,6-dichloro-5-arylpyrimidine structure. google.commdpi.com While not a direct synthesis, this strategy leverages the efficiency of MCRs for building the core heterocyclic framework. nih.govresearchgate.net
Optimization of Reaction Conditions and Yields
Optimizing reaction conditions is paramount to maximizing product yield and purity while ensuring process efficiency and safety. Key parameters include the choice of solvent and catalyst, as well as temperature and pressure.
Solvent Effects and Catalysis
The selection of solvent and catalyst profoundly impacts the outcome of synthetic transformations, particularly in metal-catalyzed cross-coupling reactions.
Solvent Effects: The solvent's polarity and ability to dissolve reactants and intermediates are critical. In Suzuki-Miyaura couplings, solvent systems are often mixtures of an organic solvent and water, such as 1,4-dioxane/H₂O or toluene/H₂O. mdpi.com The aqueous phase is necessary to dissolve the inorganic base (e.g., K₃PO₄ or Na₂CO₃). The choice of solvent can influence reaction rates and selectivity. For instance, polar aprotic solvents like DMF or DMSO have been studied for their effect on reaction kinetics. nih.gov In some amination reactions on chloropyrimidines, water has been shown to be a superior solvent compared to various alcohols, enhancing the reaction rate. nih.gov
Catalysis: In cross-coupling reactions, the palladium catalyst and its associated ligands are the most critical components. Catalysts like tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) are commonly used. mdpi.comresearchgate.net The ligand's nature can influence the catalyst's stability and reactivity. The optimization process often involves screening various palladium sources (e.g., Pd(OAc)₂, PdCl₂(dppf)) and ligands to find the most effective combination for a specific substrate, which can minimize side reactions and improve yields. mdpi.comnih.gov The catalyst loading is also a key parameter; using a low catalyst concentration is desirable for cost and environmental reasons. preprints.org
Temperature and Pressure Optimization
Temperature and pressure are fundamental physical parameters that control reaction kinetics and thermodynamics.
Temperature: Most Suzuki-Miyaura reactions require heating to proceed at a reasonable rate. Typical reaction temperatures range from 70°C to the reflux temperature of the solvent. mdpi.comnih.gov For instance, the arylation of 5-(4-bromophenyl)-4,6-dichloropyrimidine is conducted at 70–80 °C. mdpi.com Optimization involves finding a balance: a temperature high enough to ensure a good reaction rate but not so high as to cause decomposition of reactants, catalysts, or products. Conversely, milder conditions, such as the room-temperature photoredox-mediated C-H arylations, are being developed to improve functional group tolerance and energy efficiency. mdpi.comnih.gov
Pressure: The majority of the synthetic procedures for preparing this compound and related compounds are conducted at atmospheric pressure. Reactions are typically performed in standard glassware under an inert atmosphere (e.g., nitrogen or argon) to prevent the degradation of the organometallic catalyst and other sensitive reagents. mdpi.com While pressure is not typically a key variable for optimization in these specific liquid-phase reactions, sealed-vessel reactions, sometimes combined with microwave irradiation, can allow for temperatures above the solvent's boiling point, which can significantly accelerate reaction times. nih.gov
| Parameter | Condition/Reagent | Effect on Reaction | Reference |
|---|---|---|---|
| Catalyst | Pd(PPh₃)₄ | Effective for Suzuki coupling of bromo-dichloropyrimidines. | mdpi.com |
| Pd(OAc)₂ / Ru(II) photoinitiator | Enables C-H arylation at room temperature under light. | mdpi.com | |
| Solvent | 1,4-Dioxane / H₂O | Standard two-phase system for Suzuki coupling, dissolving both organic and inorganic reagents. | mdpi.com |
| Methanol (MeOH) | Used in photoredox-mediated C-H arylation. | mdpi.com | |
| Base | K₃PO₄ | Commonly used inorganic base in Suzuki reactions. | mdpi.comresearchgate.net |
| Na₂CO₃ | Alternative base for Suzuki coupling. | rsc.org | |
| Temperature | 70-80 °C | Typical range for thermal Suzuki coupling reactions. | mdpi.com |
| Room Temperature | Achievable with light-induced photoredox catalysis. | mdpi.comnih.gov | |
| Pressure | Atmospheric | Standard condition for most lab-scale syntheses. | mdpi.com |
Isolation and Purification Techniques
Following its synthesis, the crude reaction mixture containing this compound must undergo a series of isolation and purification steps. The exact sequence and choice of techniques depend on the specific reaction conditions and the physical properties of the impurities present.
Initial Work-up and Extraction: The first phase of isolation involves a process known as "work-up," which aims to separate the organic product from the inorganic components of the reaction mixture. This typically begins with quenching the reaction, often by adding water or a dilute aqueous solution. Subsequently, liquid-liquid extraction is performed. An organic solvent, such as ethyl acetate or dichloromethane, is used to extract the desired compound from the aqueous layer. The combined organic extracts are then washed with brine (a saturated solution of sodium chloride) to remove most of the residual water before being treated with a drying agent like anhydrous sodium sulfate (B86663) or magnesium sulfate.
Filtration and Solvent Removal: Once the organic solution is dry, the solid drying agent is removed by filtration. The solvent is then evaporated from the filtrate, usually under reduced pressure using a rotary evaporator, to yield the crude, unpurified product.
Chromatographic Purification: For many synthetic compounds, column chromatography is an essential purification step. This technique separates molecules based on their differing affinities for a stationary phase (typically silica (B1680970) gel) and a mobile phase (an eluent). A carefully selected eluent, often a mixture of a non-polar solvent like hexane (B92381) and a more polar solvent like ethyl acetate, is passed through the silica gel column. The components of the crude mixture travel through the column at different rates, allowing for the collection of fractions containing the pure desired product.
Crystallization: Crystallization is a highly effective method for purifying solid compounds. The process involves dissolving the crude product in a minimum amount of a suitable hot solvent and allowing the solution to cool slowly. As the solution cools, the solubility of the target compound decreases, causing it to form pure crystals, while impurities tend to remain dissolved in the solvent. For related 2-amino-4,6-diarylpyrimidine compounds, crystallization from solvents such as isopropanol (B130326) or ethanol (B145695) has proven effective. nih.gov The purified crystals are then collected by filtration, washed with a small amount of cold solvent, and dried under vacuum.
The general purification strategy for this compound is summarized in the interactive table below.
| Technique | Purpose | Common Materials Used |
| Liquid-Liquid Extraction | Initial separation of the product from the aqueous reaction mixture. | Ethyl acetate, Dichloromethane, Water, Brine |
| Drying of Organic Phase | Removal of dissolved water from the organic solvent. | Anhydrous Sodium Sulfate (Na₂SO₄), Magnesium Sulfate (MgSO₄) |
| Column Chromatography | Separation based on polarity to remove closely related impurities. | Silica Gel, Hexane/Ethyl Acetate mixtures |
| Crystallization | Final purification step to obtain a highly pure, crystalline solid. | Ethanol, Isopropanol, or other suitable organic solvents |
| Vacuum Drying | Removal of all residual solvent from the final product. | Vacuum Oven / Desiccator |
Chemical Reactivity and Derivatization Studies of 4,6 Dichloro 5 4 Fluorophenyl Pyrimidine
Nucleophilic Aromatic Substitution (SɴAr) Reactions at Chlorine Centers
The two chlorine atoms at the C4 and C6 positions of the pyrimidine (B1678525) ring are susceptible to nucleophilic aromatic substitution (SɴAr). The regioselectivity of these reactions is influenced by the electronic effects of the pyrimidine ring nitrogens and the steric hindrance posed by the 5-(4-fluorophenyl) substituent.
4,6-Dichloro-5-(4-fluorophenyl)pyrimidine readily reacts with various nitrogen-based nucleophiles, such as primary and secondary amines, as well as hydrazines. These reactions typically proceed under mild conditions, often requiring a base to neutralize the hydrogen chloride generated during the substitution. The choice of solvent and base can influence the reaction's selectivity and yield. researchgate.net
In reactions with amines, the substitution can be controlled to achieve either mono- or di-substitution, depending on the stoichiometry of the reactants and the reaction conditions. The first substitution generally occurs at the C4 or C6 position, and due to the electronic and steric environment, a mixture of isomers may be formed in some cases. semanticscholar.org For instance, in related dichloropyrimidine systems, the use of an excess of the amine or stronger reaction conditions typically leads to the disubstituted product. chemrxiv.org
Below is a representative table of reactions with nitrogen nucleophiles, based on studies of similar 4,6-dichloropyrimidine (B16783) scaffolds.
| Nucleophile | Product(s) | Typical Conditions |
| Primary Amine (e.g., Benzylamine) | 4-Amino-6-chloro-5-(4-fluorophenyl)pyrimidine and/or 6-Amino-4-chloro-5-(4-fluorophenyl)pyrimidine | Base (e.g., Et3N), Solvent (e.g., EtOH), Reflux |
| Secondary Amine (e.g., Morpholine) | 4,6-Dimorpholino-5-(4-fluorophenyl)pyrimidine | Excess amine, High temperature |
| Hydrazine (B178648) | 4-Hydrazinyl-6-chloro-5-(4-fluorophenyl)pyrimidine | Solvent (e.g., EtOH), Room Temperature |
This table is illustrative and based on the general reactivity of dichloropyrimidines.
Similar to nitrogen nucleophiles, oxygen-based nucleophiles like alcohols and phenols can displace the chlorine atoms on the pyrimidine ring. These reactions are often carried out in the presence of a strong base, such as sodium hydride or an alkoxide, to generate the more nucleophilic alkoxide or phenoxide ion.
The reaction with alkoxides can lead to the corresponding 4,6-dialkoxy derivatives. The reactivity and selectivity can be influenced by the nature of the alcohol and the reaction conditions. For example, the use of sodium methoxide (B1231860) in methanol (B129727) would be expected to yield 4,6-dimethoxy-5-(4-fluorophenyl)pyrimidine. Studies on analogous compounds like 2-amino-4,6-dichloropyrimidine-5-carbaldehyde (B1266952) have shown that solvolysis can occur in the presence of alkoxide ions. mdpi.com
| Nucleophile | Product | Typical Conditions |
| Methanol | 4,6-Dimethoxy-5-(4-fluorophenyl)pyrimidine | NaOMe, Methanol, Reflux |
| Phenol | 4,6-Diphenoxy-5-(4-fluorophenyl)pyrimidine | NaH, Solvent (e.g., DMF), Heat |
| Water (Hydrolysis) | 5-(4-Fluorophenyl)pyrimidine-4,6-diol | Aqueous base or acid, Heat |
This table is illustrative and based on the general reactivity of dichloropyrimidines.
A key feature of this compound is the potential for sequential substitution of the two chlorine atoms. This allows for the introduction of two different nucleophiles in a controlled manner, leading to the synthesis of unsymmetrically substituted pyrimidines. nih.gov
The first substitution reaction is generally faster than the second. After the first chlorine atom is replaced by a nucleophile, the electron-donating or -withdrawing nature of the newly introduced group influences the reactivity of the remaining chlorine atom. For example, if the first nucleophile is an electron-donating group like an amino group, it may slightly deactivate the ring towards further substitution. Conversely, an electron-withdrawing group could enhance the reactivity of the second chlorine atom. This differential reactivity is crucial for designing synthetic routes to complex, polysubstituted pyrimidine derivatives. chemrxiv.org
Transformations Involving the Pyrimidine Ring System
Beyond simple substitution reactions, the substituted pyrimidine ring can undergo further transformations, particularly cyclization reactions, to form fused heterocyclic systems.
The derivatives of this compound, especially those bearing functional groups introduced via nucleophilic substitution, can serve as precursors for the synthesis of fused heterocycles. These reactions often involve intramolecular cyclization, where a substituent at the C5 position or a group introduced at C4 or C6 reacts with another part of the molecule.
While direct synthesis of pyrido[3,2-d]pyrimidines from this compound is not explicitly detailed in the provided context, the general strategies for constructing such fused systems often involve pyrimidine precursors with appropriate functionalities. For instance, a common approach involves the condensation of a functionalized aminopyrimidine with a three-carbon unit.
A plausible synthetic route could involve the initial substitution of one of the chlorine atoms with an amino group, followed by the introduction of a side chain that can undergo cyclization to form the fused pyridine (B92270) ring. The synthesis of related pyrido[3,4-d]pyrimidine (B3350098) derivatives has been achieved through palladium-catalyzed cross-coupling reactions or further nucleophilic aromatic substitutions on a chloro-substituted pyridopyrimidine core, which itself was synthesized from a functionalized pyrimidine. nih.gov This highlights the utility of substituted pyrimidines as key intermediates in the construction of more complex fused heterocyclic systems like pyridopyrimidines. nih.govorgchemres.org
Cyclization Reactions Leading to Fused Heterocycles
Pyrazolo[3,4-d]pyrimidine Synthesis
The synthesis of pyrazolo[3,4-d]pyrimidines from 4,6-dichloropyrimidine derivatives is a well-established method for creating compounds with a range of biological activities. The general strategy involves the reaction of a 4,6-dihalopyrimidine with hydrazine, leading to the formation of the pyrazole (B372694) ring fused to the pyrimidine core.
For instance, the reaction of 4-methoxy-5-nitropyrimidine (B8763125) with hydrazine hydrate (B1144303) has been shown to yield 3-amino-4-nitropyrazole, demonstrating the susceptibility of the pyrimidine ring to nucleophilic attack by hydrazine and subsequent ring transformation.
Table 1: Hypothetical Reaction Conditions for Pyrazolo[3,4-d]pyrimidine Synthesis
| Reagent | Solvent | Temperature (°C) | Reaction Time (h) | Expected Product |
| Hydrazine hydrate | Ethanol (B145695) | Reflux | 6-12 | 4-Chloro-5-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidine |
| Hydrazine hydrate | Isopropanol (B130326) | 80 | 8 | 4-Chloro-5-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidine |
This table is based on general procedures for similar reactions and represents a hypothetical scenario.
Thiazolo[5,4-d]pyrimidine (B3050601) Synthesis
The synthesis of thiazolo[5,4-d]pyrimidines often involves the reaction of a pyrimidine derivative containing vicinal amino and thio functionalities. Starting from this compound, a multi-step synthesis would be required.
A plausible synthetic route would first involve the sequential nucleophilic substitution of the two chloro groups. One chloro group could be displaced by a protected amine, and the other by a sulfur nucleophile, such as sodium hydrosulfide, to introduce a thiol group. Subsequent deprotection of the amine and cyclization, often with an oxidizing agent or a one-carbon synthon, would lead to the formation of the thiazole (B1198619) ring fused to the pyrimidine.
While specific literature detailing this transformation for this compound is scarce, the general principles of thiazole synthesis from appropriately substituted pyrimidines are well-documented.
Table 2: Plausible Multi-Step Synthesis of a Thiazolo[5,4-d]pyrimidine Derivative
| Step | Reagents | Intermediate/Product |
| 1 | Benzylamine, DIEA | 4-(Benzylamino)-6-chloro-5-(4-fluorophenyl)pyrimidine |
| 2 | NaSH, Ethanol | 4-(Benzylamino)-5-(4-fluorophenyl)pyrimidine-6-thiol |
| 3 | H2, Pd/C | 4-Amino-5-(4-fluorophenyl)pyrimidine-6-thiol |
| 4 | Formic acid, Reflux | 5-(4-Fluorophenyl)thiazolo[5,4-d]pyrimidin-7-amine |
This table outlines a hypothetical synthetic pathway based on established organic chemistry principles.
Functionalization at Unsubstituted Positions
The pyrimidine ring in this compound has one unsubstituted carbon atom at the C2 position. This position is generally less reactive towards nucleophilic attack compared to the C4 and C6 positions due to the electronic influence of the two nitrogen atoms. However, functionalization at C2 can be achieved through specific synthetic strategies.
One common approach for C-H functionalization of such electron-deficient heterocycles is through transition-metal-catalyzed cross-coupling reactions. For instance, a palladium-catalyzed direct arylation could potentially be employed to introduce a new aryl or heteroaryl group at the C2 position. Such reactions typically involve the use of a palladium catalyst, a ligand, a base, and an aryl halide or triflate. While this specific reaction on this compound has not been reported, C-H functionalization of other pyrimidine derivatives is an active area of research.
Reactivity of the 4-Fluorophenyl Moiety
The 4-fluorophenyl group attached to the pyrimidine ring can also undergo chemical modifications, although its reactivity is influenced by the electron-withdrawing nature of the pyrimidine ring.
Further Aromatic Substitutions
Electrophilic aromatic substitution on the 4-fluorophenyl ring is expected to be disfavored due to the deactivating effect of the pyrimidine substituent. The pyrimidine ring acts as a strong electron-withdrawing group, reducing the electron density of the attached phenyl ring and making it less susceptible to attack by electrophiles. Any electrophilic substitution, if it were to occur under harsh conditions, would likely be directed to the positions meta to the pyrimidine ring (i.e., ortho to the fluorine atom).
Conversely, nucleophilic aromatic substitution on the 4-fluorophenyl ring is a more plausible reaction pathway, particularly at the position para to the fluorine atom (the point of attachment of the pyrimidine ring). The presence of the electron-withdrawing pyrimidine ring activates the phenyl ring towards nucleophilic attack. However, displacing a substituent from the phenyl ring would require a strong nucleophile and potentially harsh reaction conditions.
Modifications of the Fluoro Substituent
The carbon-fluorine bond is generally strong and not easily cleaved. However, under specific conditions, the fluoro substituent can be replaced. Nucleophilic aromatic substitution to displace the fluoride (B91410) ion is possible if the aromatic ring is sufficiently activated by electron-withdrawing groups. In the case of this compound, the pyrimidine ring does provide some activation. A strong nucleophile and elevated temperatures would likely be necessary to achieve this transformation.
Alternatively, certain transition metal-catalyzed reactions are known to cleave C-F bonds, but these are specialized reactions and not commonly employed for routine synthetic modifications.
Structural and Conformational Analysis of 4,6 Dichloro 5 4 Fluorophenyl Pyrimidine and Its Derivatives
Spectroscopic Characterization Techniques
Spectroscopic methods are fundamental in determining the molecular structure of 4,6-dichloro-5-(4-fluorophenyl)pyrimidine. Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) each offer unique insights into the compound's atomic arrangement and connectivity.
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the pyrimidine (B1678525) and the 4-fluorophenyl ring protons. The single proton on the pyrimidine ring (at C2) would likely appear as a singlet in the downfield region, typically around 9.1-9.3 ppm. The protons of the 4-fluorophenyl group would present as two sets of multiplets due to fluorine-proton coupling, specifically a triplet around 7.2 ppm for the protons ortho to the fluorine and a multiplet around 7.6 ppm for the protons meta to the fluorine.
¹³C NMR: The carbon NMR would provide information on all unique carbon environments. The carbon atoms of the pyrimidine ring are expected to resonate at distinct chemical shifts, with the chlorinated carbons (C4 and C6) appearing at lower field strength. The carbons of the 4-fluorophenyl ring will show characteristic splitting patterns due to C-F coupling.
¹⁹F NMR: The fluorine NMR is a sensitive probe for the electronic environment of the fluorine atom. For a 4-fluorophenyl group, a single resonance is expected. The chemical shift of this signal can be influenced by the substituent effects of the dichloropyrimidine ring.
Table 1: Predicted ¹H and ¹³C NMR Data for this compound based on Analogs rsc.org
| Nucleus | Position | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constant (Hz) |
|---|---|---|---|---|
| ¹H | Pyrimidine-H2 | ~9.1-9.3 | s | - |
| ¹H | Fluorophenyl-H (ortho to F) | ~7.2 | t | ~10.0 |
| ¹H | Fluorophenyl-H (meta to F) | ~7.6 | m | - |
| ¹³C | Pyrimidine-C2 | ~159 | - | - |
| ¹³C | Pyrimidine-C4/C6 | ~164 | - | - |
| ¹³C | Pyrimidine-C5 | ~136 | - | - |
| ¹³C | Fluorophenyl-C (ipso) | ~130 | - | - |
| ¹³C | Fluorophenyl-C (ortho to F) | ~130 | d | - |
| ¹³C | Fluorophenyl-C (meta to F) | ~116 | d | - |
| ¹³C | Fluorophenyl-C (para to substituent) | ~164 | d | - |
IR spectroscopy is used to identify the functional groups present in the molecule. For this compound, characteristic vibrational bands would include C-Cl stretching, C-F stretching, C=N stretching of the pyrimidine ring, and C-H stretching of the aromatic rings. Based on the spectra of 4,6-dichloropyrimidine (B16783), the C-Cl stretching vibrations are expected in the range of 600-800 cm⁻¹. nist.govnist.gov
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound. The mass spectrum of this compound would show a molecular ion peak corresponding to its molecular weight. The isotopic pattern of the molecular ion peak would be characteristic of a molecule containing two chlorine atoms.
Table 2: Predicted IR and MS Data for this compound
| Technique | Feature | Predicted Value |
|---|---|---|
| IR | C-Cl Stretch | 600-800 cm⁻¹ |
| IR | C-F Stretch | 1000-1100 cm⁻¹ |
| IR | C=N Stretch (pyrimidine) | 1500-1600 cm⁻¹ |
| IR | Aromatic C-H Stretch | 3000-3100 cm⁻¹ |
| MS | Molecular Ion (M⁺) | m/z corresponding to C₁₀H₅Cl₂FN₂ |
| MS | Isotopic Pattern | Characteristic M, M+2, M+4 peaks for two chlorine atoms |
X-ray Crystallography for Solid-State Structure Elucidation
X-ray crystallography is a powerful technique for determining the precise three-dimensional arrangement of atoms in a solid-state crystal. nih.govnih.govresearchgate.net While a crystal structure for this compound is not available, analysis of the crystal structures of 4,6-dichloro-5-methylpyrimidine (B15144) and 4,6-dichloro-5-methoxypyrimidine (B156074) offers significant insights into the likely structural features. nih.govnih.gov
The pyrimidine ring in related structures like 4,6-dichloro-5-methylpyrimidine is essentially planar. nih.gov Similarly, the pyrimidine ring in 4,6-dichloro-5-methoxypyrimidine is also nearly planar. nih.govresearchgate.net It is therefore expected that the pyrimidine ring in this compound will also be largely planar. The dihedral angle between the pyrimidine and the 4-fluorophenyl ring will be a key conformational parameter.
Conformational Dynamics and Stereochemistry
The primary conformational flexibility in this compound arises from the rotation around the single bond connecting the pyrimidine and the 4-fluorophenyl rings. The barrier to this rotation will be influenced by steric hindrance between the ortho-protons of the phenyl ring and the chlorine atoms on the pyrimidine ring. The preferred conformation in the solid state, as would be revealed by X-ray crystallography, may not be the lowest energy conformation in solution. Computational modeling and variable-temperature NMR studies would be necessary to fully characterize the conformational dynamics of this molecule. The molecule does not possess any chiral centers, and therefore, stereoisomerism is not a factor.
Computational and Theoretical Chemistry Investigations
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a robust quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For a molecule like 4,6-Dichloro-5-(4-fluorophenyl)pyrimidine, DFT calculations would provide fundamental insights into its geometry, electronic properties, and reactivity. Such calculations are typically performed using a specific functional, such as B3LYP, and a basis set like 6-311++G(d,p) to ensure accuracy.
Geometry Optimization and Electronic Structure
The first step in a DFT study is geometry optimization, where the molecule's lowest energy conformation is determined. This process calculates the bond lengths, bond angles, and dihedral angles that correspond to the most stable arrangement of the atoms.
Electronic Structure: Analysis of the electronic structure would provide information on the distribution of electrons within the molecule. Properties such as Mulliken atomic charges would be calculated to identify which atoms are electron-rich or electron-deficient, offering clues about the molecule's polarity and potential sites for electrostatic interactions.
Table 1: Illustrative Data from DFT Geometry Optimization This table is illustrative as specific experimental or calculated data for this compound is not available.
| Parameter | Atom(s) Involved | Optimized Value (Illustrative) | Significance |
|---|---|---|---|
| Bond Length | C-Cl | ~1.74 Å | Influences reactivity at the chlorine positions. |
| Bond Length | C-F | ~1.35 Å | Indicates a strong bond, affecting the electronic properties of the phenyl ring. |
| Bond Angle | N-C-N (pyrimidine ring) | ~115° | Defines the geometry of the heterocyclic core. |
| Dihedral Angle | C-C-C-C (between rings) | ~45° | Determines the degree of twist between the pyrimidine (B1678525) and fluorophenyl moieties, impacting steric hindrance and conjugation. |
Frontier Molecular Orbitals (HOMO-LUMO) Analysis
Frontier Molecular Orbital (FMO) theory is crucial for understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions.
HOMO: Represents the ability of a molecule to donate an electron. A higher HOMO energy indicates a better electron donor.
LUMO: Represents the ability of a molecule to accept an electron. A lower LUMO energy indicates a better electron acceptor.
HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO is a critical parameter that relates to the molecule's kinetic stability and chemical reactivity. A small energy gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.gov The HOMO-LUMO gap is also instrumental in explaining charge transfer interactions within the molecule. nih.gov
For this compound, the HOMO would likely be distributed over the electron-rich phenyl and pyrimidine rings, while the LUMO might be localized on the pyrimidine ring, influenced by the electron-withdrawing chlorine atoms.
Table 2: Illustrative Frontier Molecular Orbital Data This table is illustrative as specific calculated data for this compound is not available.
| Parameter | Energy (eV) - Illustrative | Significance |
|---|---|---|
| EHOMO | -6.5 eV | Indicates the molecule's electron-donating capability. |
| ELUMO | -1.8 eV | Indicates the molecule's electron-accepting capability. |
| Energy Gap (ΔE) | 4.7 eV | Reflects the chemical reactivity and kinetic stability of the molecule. A larger gap implies higher stability. |
Molecular Electrostatic Potential (MEP) Mapping
A Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the surface of a molecule. It is used to predict reactive sites for electrophilic and nucleophilic attacks.
Color Coding: The map uses a color scale where red indicates regions of most negative electrostatic potential (electron-rich, susceptible to electrophilic attack), and blue indicates regions of most positive electrostatic potential (electron-poor, susceptible to nucleophilic attack). Green and yellow represent areas of intermediate potential.
Reactivity Prediction: For this compound, the MEP map would likely show negative potential (red/yellow) around the nitrogen atoms of the pyrimidine ring and the fluorine atom, identifying them as potential sites for hydrogen bonding or electrophilic interactions. Positive potential (blue) might be located on the hydrogen atoms and the carbon atoms attached to the electronegative chlorine atoms, suggesting these are sites for nucleophilic attack.
Reactivity Descriptors
Global reactivity descriptors are calculated from the HOMO and LUMO energies and provide quantitative measures of a molecule's reactivity and stability. These descriptors are derived from conceptual DFT.
Ionization Potential (I): Energy required to remove an electron (I ≈ -EHOMO).
Electron Affinity (A): Energy released when an electron is added (A ≈ -ELUMO).
Electronegativity (χ): The power of an atom to attract electrons (χ = (I + A) / 2).
Chemical Hardness (η): Resistance to charge transfer (η = (I - A) / 2). A harder molecule has a larger HOMO-LUMO gap.
Softness (S): The reciprocal of hardness (S = 1 / η).
Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it accepts electrons (ω = χ² / 2η).
These parameters would quantify the chemical behavior of this compound, allowing for comparison with other related compounds.
Table 3: Global Reactivity Descriptors This table is illustrative as specific calculated data for this compound is not available.
| Descriptor | Formula | Illustrative Value | Chemical Interpretation |
|---|---|---|---|
| Electronegativity (χ) | (I+A)/2 | 4.15 eV | Overall electron-attracting tendency. |
| Chemical Hardness (η) | (I-A)/2 | 2.35 eV | Resistance to change in electron distribution. |
| Softness (S) | 1/η | 0.43 eV⁻¹ | A measure of molecular polarizability. |
| Electrophilicity Index (ω) | χ²/2η | 3.67 eV | Propensity of the species to accept electrons. |
Molecular Dynamics (MD) Simulations
Molecular Dynamics (MD) simulations are computational methods for studying the physical movements of atoms and molecules over time. An MD simulation would provide insights into how this compound behaves in a biological environment, such as in complex with a protein target.
Ligand-Protein Interaction Dynamics
If a protein target for this compound were identified, MD simulations could be used to study the dynamics and stability of the ligand-protein complex.
Binding Stability: The simulation would track the ligand's position and conformation within the protein's binding site over a set period (e.g., hundreds of nanoseconds). The root-mean-square deviation (RMSD) of the ligand would be calculated to assess its stability; a low and stable RMSD suggests a stable binding mode.
Key Interactions: MD simulations reveal the specific interactions that stabilize the complex, such as hydrogen bonds, hydrophobic interactions, and salt bridges. The analysis would identify which amino acid residues of the protein are critical for binding the ligand and how these interactions persist or change over time. This information is invaluable for understanding the mechanism of action and for designing more potent analogues. For example, simulations can show how the fluorophenyl group interacts with hydrophobic pockets or how the pyrimidine nitrogens act as hydrogen bond acceptors with residues like serine or histidine.
Prediction of Spectroscopic Properties (e.g., Vibrational Frequencies)
Computational methods, particularly DFT, are powerful tools for predicting the vibrational spectra (FT-IR and Raman) of molecules. For pyrimidine derivatives, these calculations can provide a detailed assignment of the vibrational modes. A study on a related compound, 4,6-bis(4-fluorophenyl)-5,6-dihydropyrimidin-2(1H)-one, utilized DFT calculations at the B3LYP/6-311++G(d,p) level to compute its vibrational frequencies. physchemres.org The calculated frequencies, after appropriate scaling, showed good agreement with experimental FT-IR data. physchemres.org
For this compound, a similar computational approach would be expected to yield accurate predictions of its vibrational spectrum. The characteristic vibrational modes would include C-H stretching, C-N stretching, and C-C stretching of the pyrimidine and phenyl rings, as well as vibrations involving the C-Cl and C-F bonds. The table below presents a hypothetical assignment of key vibrational frequencies for this compound based on data from analogous compounds.
| Vibrational Mode | Predicted Frequency (cm-1) | Assignment |
|---|---|---|
| C-H Stretching (Aromatic) | 3100-3000 | Stretching vibrations of the C-H bonds on the phenyl and pyrimidine rings. |
| C=N Stretching | 1600-1500 | Stretching vibrations of the carbon-nitrogen double bonds in the pyrimidine ring. |
| C=C Stretching (Aromatic) | 1500-1400 | Stretching vibrations of the carbon-carbon double bonds in the aromatic rings. |
| C-F Stretching | 1250-1000 | Stretching vibration of the carbon-fluorine bond on the phenyl ring. |
| C-Cl Stretching | 800-600 | Stretching vibrations of the carbon-chlorine bonds on the pyrimidine ring. |
Nonlinear Optical (NLO) Properties
Pyrimidine derivatives have garnered significant interest for their potential applications in nonlinear optics. rsc.orgresearchgate.netresearchgate.net NLO materials are capable of altering the properties of light and have applications in technologies such as optical switching and frequency conversion. rsc.org The NLO response of a molecule is related to its ability to be polarized by an external electric field.
Computational studies on pyrimidine derivatives have shown that their NLO properties can be tuned by modifying their molecular structure. rsc.org For instance, the introduction of electron-donating and electron-accepting groups can enhance the NLO response.
Hyperpolarizability (β) Calculations
The first hyperpolarizability (β) is a key measure of a molecule's second-order NLO activity. High β values are indicative of a strong NLO response. DFT calculations are commonly used to predict the hyperpolarizability of molecules.
In a study of a similar compound, N-(4-(4-fluorophenyl)-6-isopropyl-5-(methoxymethyl)pyrimidin-2-yl)-N-methylmethanesulfonamide, the hyperpolarizability was investigated using an iterative electrostatic embedding method, which showed a significant enhancement of NLO behavior in a crystalline environment. rsc.orgnih.gov Another study on 2,2'-(disulfanediyl)bis[4,6-(4-fluorophenyl)pyrimidine] reported a first hyperpolarizability that was 69.27 times that of urea, a standard NLO material. researchgate.net These findings suggest that pyrimidine derivatives with fluorophenyl substituents can exhibit substantial NLO properties.
The table below summarizes the calculated first hyperpolarizability (β) values for some related pyrimidine derivatives, providing a reference for the potential NLO activity of this compound.
| Compound | Method | First Hyperpolarizability (β) (relative to urea) |
|---|---|---|
| 2,2'-(disulfanediyl)bis[4,6-(4-fluorophenyl)pyrimidine] | DFT/B3LYP/6-311++G(5D, 7F) | 69.27 |
| N-(4-(4-fluorophenyl)-6-isopropyl-5-(methoxymethyl)pyrimidin-2-yl)-N-methylmethanesulfonamide | Iterative Electrostatic Embedding | Significant enhancement observed |
Applications of 4,6 Dichloro 5 4 Fluorophenyl Pyrimidine As a Synthetic Intermediate
Precursor for Advanced Pyrimidine (B1678525) Derivatives
The presence of two reactive chlorine atoms on the pyrimidine ring of 4,6-dichloro-5-(4-fluorophenyl)pyrimidine allows for sequential and regioselective nucleophilic substitution reactions. This property is extensively utilized in the synthesis of various substituted and fused pyrimidine derivatives, which are scaffolds of significant interest in medicinal chemistry and materials science.
Synthesis of Substituted Pyrazolo[1,5-a]pyrimidines
Pyrazolo[1,5-a]pyrimidines are a class of fused heterocyclic compounds that have garnered significant attention due to their diverse biological activities, including their role as kinase inhibitors in cancer therapy. nih.govnih.gov The synthesis of these compounds often involves the condensation of a 5-aminopyrazole derivative with a β-dicarbonyl compound or its equivalent. nih.gov
While direct synthesis examples starting from this compound are not extensively detailed in the reviewed literature, the general synthetic strategy for pyrazolo[1,5-a]pyrimidines involves the reaction of a substituted pyrimidine with an aminopyrazole. The dichlorinated nature of this compound makes it a suitable precursor for such reactions, where the chlorine atoms can be displaced by the nucleophilic amino group of the pyrazole (B372694) to form the fused ring system. The reaction conditions can be optimized to control the regioselectivity of the cyclization, leading to a variety of substituted pyrazolo[1,5-a]pyrimidines. nih.gov
Table 1: General Synthesis of Pyrazolo[1,5-a]pyrimidines
| Reactant 1 | Reactant 2 | Conditions | Product |
|---|
Synthesis of Fused Heterocyclic Systems
The reactivity of this compound extends to the synthesis of a variety of other fused heterocyclic systems beyond pyrazolo[1,5-a]pyrimidines. These fused systems are of great interest due to their potential pharmacological activities. nih.gov
For instance, thiazolo[4,5-d]pyrimidines, which are known to possess anticancer, antimicrobial, and anti-HIV activities, can be synthesized from dichloropyrimidine precursors. nih.govmdpi.com The synthesis typically involves the reaction of the dichloropyrimidine with a suitable thiazole (B1198619) precursor.
Another important class of fused heterocycles are triazolo[4,5-d]pyrimidines. These compounds are key components in some pharmaceutical agents. For example, Ticagrelor, a well-known antiplatelet drug, features a triazolo[4,5-d]pyrimidine core. The synthesis of this core can involve intermediates derived from dichloropyrimidines. google.com
The general principle for the synthesis of these fused systems involves the sequential displacement of the two chlorine atoms of this compound with appropriate binucleophilic reagents, leading to the formation of the desired fused ring.
Role in Agrochemical Development
A significant application of this compound is its use as a key intermediate in the synthesis of agrochemicals, particularly herbicides. A patent filed by Bayer A.G. explicitly identifies 4,6-dichloro-5-fluoropyrimidine (B1312760) as an important intermediate for the synthesis of a herbicide. nbinno.com While the specific commercial herbicide is not named in the available search results, the patent underscores the industrial relevance of this compound in crop protection.
Fluorine-containing compounds are prevalent in modern agrochemicals due to the unique properties that the fluorine atom imparts, such as increased metabolic stability and enhanced biological activity. google.com The synthesis of complex agrochemicals often involves multi-step processes where key intermediates like this compound are crucial for building the final molecular structure. The pyrimidine core is a common feature in many herbicides, and the specific substitution pattern of this intermediate makes it a valuable component in the development of new and effective crop protection agents.
Intermediate for Pharmaceutical Scaffolds
The pyrimidine ring is a fundamental scaffold in a vast number of biologically active molecules and approved drugs. nih.gov Fused pyrimidine systems, in particular, are recognized as "privileged scaffolds" in medicinal chemistry due to their ability to interact with a wide range of biological targets. nih.gov
The derivatives synthesized from this compound, such as the pyrazolo[1,5-a]pyrimidines and thiazolo[4,5-d]pyrimidines mentioned earlier, are actively investigated for their potential as therapeutic agents. For example, pyrazolo[3,4-d]pyrimidine derivatives have been developed as potent kinase inhibitors for the treatment of cancer. nih.govmdpi.com Specifically, they have been investigated as inhibitors for Src kinase and Epidermal Growth Factor Receptor Tyrosine Kinase (EGFR-TK). mdpi.comresearchgate.net
The general synthetic utility of dichloropyrimidines in the preparation of kinase inhibitors is well-documented. nih.gov For instance, the synthesis of Aurora kinase inhibitors has been reported to involve the reaction of dichloropyrimidines with aminopyrazoles. nih.gov Although direct synthesis of a marketed drug from this compound is not explicitly detailed in the provided search results, its role as a versatile intermediate allows for the creation of libraries of compounds for drug discovery programs targeting various diseases.
Table 2: Examples of Biologically Active Scaffolds Accessible from Dichloropyrimidine Intermediates
| Scaffold | Potential Biological Activity |
|---|---|
| Pyrazolo[1,5-a]pyrimidine | Kinase inhibition, Anticancer |
| Thiazolo[4,5-d]pyrimidine | Anticancer, Antimicrobial, Anti-HIV |
Utility in Material Science Applications
The application of this compound and its derivatives in material science is an emerging area of interest. While specific examples directly utilizing this compound are scarce in the available literature, the general class of pyrimidine derivatives has shown potential in the development of functional materials.
For instance, pyrimidine-based structures are being explored for the synthesis of functional polymers. tandfonline.comrsc.org The nitrogen atoms in the pyrimidine ring can act as coordination sites for metal ions, leading to the formation of metal-organic frameworks (MOFs) or coordination polymers with interesting electronic and photophysical properties. Furthermore, the synthesis of polymerizable pyrimidine derivatives has been reported, opening the door to the creation of novel polymers with tailored properties. uc.pt
In the field of organic dyes, dichloropyrimidines can serve as reactive intermediates to anchor chromophoric units, although specific applications of this compound in this area are not well-documented. google.com The highly conjugated nature of fused pyrimidine systems suggests potential for applications in organic electronics, such as organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs), though this remains an area for further investigation.
Biological Activity Profiles and Mechanistic Insights General Research Focus
Enzyme Inhibition Studies
Derivatives of the 4,6-dichloro-5-phenylpyrimidine (B2428892) core have been extensively investigated as inhibitors of several classes of enzymes critical to cellular function and disease progression.
Kinase Inhibition
The dichloropyrimidine scaffold is a common feature in the design of various kinase inhibitors. By modifying the chlorine atoms at the C4 and C6 positions, researchers have developed potent and selective inhibitors for several important kinases.
Aurora Kinases: Aurora kinases are essential for cell division, and their over-expression is linked to various cancers. A series of pyrimidine-based derivatives have been developed as inhibitors of Aurora A kinase. nih.gov These compounds were designed from a 6-methyl-N⁴-(5-methyl-1H-pyrazol-3-yl)-N²-(pyrrolidin-3-yl) pyrimidine-2,4-diamine scaffold, which can be synthesized from dichloropyrimidine precursors. nih.gov Structure-activity relationship studies revealed that specific substitutions are critical for activity. For instance, compound 13 from a study, featuring a 4-chloro-2-fluorobenzoyl group, showed potent enzymatic inhibition of Aurora A and was capable of decreasing cMYC/MYCN protein levels. nih.gov In contrast, removing the fluorine atom or altering its position on the phenyl ring led to reduced activity, highlighting the precise structural requirements for potent inhibition. nih.gov
| Compound | Aurora A IC₅₀ (nM) | Relative cMYC/MYCN Levels |
|---|---|---|
| Compound 7 (lacks fluorine) | 22.1 ± 3.4 | No reduction |
| Compound 13 (4-chloro-2-fluorophenyl) | 28.5 ± 2.5 | Significant reduction |
| Compound 15 (2-chloro-4-fluorophenyl) | 14.4 ± 3.2 | Moderate reduction |
| Compound 17 (4-chloro-2,3-difluorophenyl) | 64.9 ± 13.7 | Moderate reduction |
Data sourced from research on pyrimidine-based Aurora Kinase inhibitors. nih.gov
Other Kinases: The versatility of the pyrimidine scaffold extends to other kinase families. Diaminopyrimidine derivatives have been identified as potent inhibitors of Focal Adhesion Kinase (FAK) and p21-activated kinase 4 (PAK4). nih.govnih.gov For instance, one study developed 2,4-diaminopyrimidine (B92962) derivatives that showed potent anticancer activity against cell lines with high FAK expression, with IC₅₀ values in the nanomolar range. nih.gov Similarly, novel 2,4-diaminopyrimidine compounds displayed high inhibitory activity against PAK4, with the most potent compound exhibiting an IC₅₀ of 5.9 nM. nih.gov Furthermore, dichloroacetamide pyrimidines have been evaluated as inhibitors of pyruvate (B1213749) dehydrogenase kinases (PDKs), which are attractive targets for anticancer therapy. rsc.org
Inhibition of Nucleotide Synthesis Enzymes
A significant area of research for pyrimidine-based compounds is the inhibition of de novo pyrimidine biosynthesis, a critical pathway for the proliferation of cancer cells and the replication of viruses. nih.govmdpi.com The primary target in this pathway is the mitochondrial enzyme Dihydroorotate Dehydrogenase (DHODH). nih.govpatsnap.com
DHODH catalyzes the fourth and rate-limiting step in de novo pyrimidine synthesis. nih.gov Inhibition of this enzyme leads to the rapid depletion of intracellular pyrimidine pools (uridine and cytidine), which are essential precursors for DNA and RNA. nih.gov This pyrimidine starvation results in the inhibition of nucleic acid synthesis, leading to cell cycle arrest and ultimately cell death. nih.gov The therapeutic potential of DHODH inhibitors like Brequinar and Leflunomide has been demonstrated in various preclinical models. nih.govresearchgate.net While rapidly dividing cells, such as cancer cells, are highly dependent on the de novo pathway, normal cells can often rely on the pyrimidine salvage pathway, providing a potential therapeutic window. nih.gov The anti-proliferative effects of DHODH inhibition can be reversed by supplementing cells with exogenous uridine, confirming the specific mechanism of action. nih.gov
Cyclooxygenase (COX) Enzyme Modulation
Certain pyrimidine derivatives have been investigated for their anti-inflammatory properties through the modulation of cyclooxygenase (COX) enzymes. nih.govmdpi.com The COX enzymes, COX-1 and COX-2, are responsible for the synthesis of prostaglandins, which are key mediators of inflammation. jpp.krakow.pl While COX-1 is a constitutive "housekeeping" enzyme, COX-2 is inducible and its expression is elevated during inflammation. jpp.krakow.pl
A study investigating a series of pyrimidine derivatives for their effects on COX isoenzymes found that specific compounds showed high selectivity towards COX-2. nih.govmdpi.com The most active compounds demonstrated dose-dependent inhibition of COX-2 with a potency comparable to the established selective inhibitor meloxicam. nih.govmdpi.com This research suggests that the pyrimidine scaffold is a promising template for the development of new selective COX-2 inhibitors, which could serve as anti-inflammatory agents with a potentially reduced risk of gastrointestinal side effects associated with non-selective COX inhibitors. mdpi.comrsc.org
Receptor Binding and Modulation
In addition to enzyme inhibition, derivatives of the 5-phenylpyrimidine (B189523) core structure have shown significant activity as modulators of G protein-coupled receptors (GPCRs), particularly adenosine (B11128) receptors.
Adenosine Receptor Affinity (e.g., A1, A2A)
Adenosine receptors, specifically the A₁ and A₂A subtypes, are important therapeutic targets for a variety of conditions. The high structural homology between these receptor subtypes has made the development of selective antagonists challenging. diva-portal.org However, various pyrimidine and fused-pyrimidine heterocyclic derivatives have emerged as potent and selective antagonists. diva-portal.orgnih.govmdpi.com
One study documented a large series of 2-amino-4,6-disubstituted-pyrimidine derivatives as potent and highly selective A₁ adenosine receptor (A₁AR) antagonists. diva-portal.org Another investigation into thiazolo[5,4-d]pyrimidine (B3050601) derivatives identified compounds with high affinity for both A₁ and A₂A receptors. nih.gov The affinity of these compounds is tuned by the substitution pattern at the C2 and C5 positions of the core structure. nih.gov A related study on similar thiazolo[5,4-d]pyrimidine compounds also found derivatives with nanomolar and sub-nanomolar binding affinities for the human A₁ and A₂A receptors. mdpi.com
| Compound | hA₁ Ki (nM) | hA₂A Ki (nM) |
|---|---|---|
| Compound 5 | 6.8 | 0.8 |
| Compound 8 | 3.2 | 0.4 |
| Compound 9 | 0.5 | 0.5 |
| Compound 10 | 4.5 | 0.3 |
| Compound 13 | 2.5 | 0.2 |
| Compound 18 | 1.9 | 0.06 |
Data from a study on dual A₁/A₂A adenosine receptor antagonists. mdpi.com
Cellular Signaling Pathway Interference
The biological activities described above result in the direct interference with critical cellular signaling pathways.
Interference via Kinase Inhibition: Inhibition of Aurora kinases disrupts the G₂–M phase of the cell cycle, leading to failures in chromosome maturation and separation. nih.gov The inhibition of kinases like FAK can effectively block downstream signaling pathways that are crucial for cell proliferation and survival, such as those involving S6 ribosomal protein, ERK, and AKT. nih.gov
Interference via Nucleotide Depletion: By inhibiting DHODH, pyrimidine derivatives disrupt the supply of essential building blocks for nucleic acid synthesis. This metabolic stress has profound effects on cellular processes. It has been shown to rapidly shut down protein translation and limit ribosomal RNA (rRNA) transcription, leading to a state known as nucleolar stress. nih.govplos.org This provides an effective strategy to halt the proliferation of rapidly dividing cells. plos.org
Interference via Receptor Antagonism: Antagonists of the A₁ and A₂A adenosine receptors block the signaling cascades initiated by the endogenous ligand adenosine. This includes the canonical cyclic adenosine monophosphate (cAMP) pathway, which is involved in regulating a vast array of cellular functions. diva-portal.org
Antimicrobial Potential (General Mechanisms)
The pyrimidine core is a fundamental component of various synthetic and natural compounds that exhibit a wide range of biological activities, including antimicrobial effects. nih.govnih.gov The versatility of the pyrimidine structure allows for substitutions that can generate a large number of derivatives with diverse therapeutic applications. researchgate.net These compounds often target essential cellular processes in microorganisms, leading to the inhibition of growth or cell death. nih.gov The antimicrobial potential of pyrimidine derivatives has been explored against a variety of pathogens, including bacteria and fungi. nih.govresearchgate.net
Antibacterial Activities
Derivatives of pyrimidine have demonstrated notable antibacterial activity, particularly against Gram-positive bacteria. nih.govnih.gov The mechanism of action for many antibacterial pyrimidines involves the inhibition of crucial cellular functions. For example, oxazolidinone derivatives containing a pyrimidine-substituted piperazine (B1678402) moiety have been synthesized and show potent activity by inhibiting the initial stages of protein synthesis, a mechanism that avoids cross-resistance with other antibiotic classes. nih.gov
Research into pyrazolo[3,4-d]pyrimidines has identified compounds with significant bacteriostatic activity against both Gram-positive Staphylococcus aureus and Gram-negative Escherichia coli. nih.gov While the precise mechanism is still under full investigation, it is suggested that these compounds may increase cell wall stress, thereby enhancing susceptibility to other cell wall-targeting agents. nih.gov The structural features of 4,6-dichloro-5-(4-fluorophenyl)pyrimidine, with its reactive chloro groups and phenyl substituent, provide a template for designing novel derivatives that could interfere with bacterial growth and survival. nih.govresearchgate.net
| Compound Class | Bacterial Strains | Observed Activity/Mechanism | Reference |
|---|---|---|---|
| 3-(5-fluoropyridine-3-yl)-2-oxazolidinones with pyrimidine-substituted piperazine | Gram-positive bacteria | Moderate to high activity (MICs of 2-32 µg/mL); Inhibition of protein synthesis. | nih.gov |
| Pyrazolo[3,4-d]pyrimidines | S. aureus, E. coli | Significant bacteriostatic activity. | nih.gov |
| 6-Chloro-2,4-diamino pyrimidine | S. aureus, E. coli, Bacillus cereus, Streptococcus spp., Klebsiella spp., Salmonella spp. | Low antibacterial activity compared to standards. | researchgate.net |
Antifungal Activities
The pyrimidine scaffold is also integral to numerous compounds with antifungal properties. nih.gov Fluorinated pyrimidine derivatives, such as flucytosine (5-fluorocytosine), are well-established antifungal agents. mdpi.com These compounds function as antimetabolites; inside the fungal cell, flucytosine is converted to fluorouracil, which is then incorporated into RNA, leading to the inhibition of protein synthesis. mdpi.com This mechanism is selective as mammalian cells lack the necessary enzyme for this conversion. mdpi.com
Substituted pyrimidinetrione carbaldehyde hydrazones represent another class of pyrimidine derivatives with potent antifungal activity against clinically relevant pathogens like Candida species. nih.gov Preliminary studies on their mechanism suggest that these compounds may disrupt energy production and fungal cell respiration, targeting pathways distinct from those affected by current antifungal drugs. nih.gov Furthermore, novel 1,2,4-triazolo[4,3-c] trifluoromethylpyrimidine derivatives have shown significant activity against various phytopathogenic fungi, indicating the broad applicability of pyrimidine-based compounds in fungal control. frontiersin.org
| Compound Class | Fungal Strains | Observed Activity/Mechanism | Reference |
|---|---|---|---|
| Flucytosine (5-fluorocytosine) | Candida species | Inhibition of protein synthesis via conversion to fluorouracil. | mdpi.com |
| Pyrimidinetrione carbaldehyde hydrazones | Candida species | Potent growth inhibition; potential disruption of energy production and cell respiration. | nih.gov |
| 1,2,4-Triazolo[4,3-c] trifluoromethylpyrimidines | Botrytis cinerea, Phytophthora infestans, Pyricularia oryzae | Obvious antifungal activities. | frontiersin.org |
| 6-Chloro-2,4-diamino pyrimidine | Aspergillus multi, Aspergillus niger, Candida albicans | Low antifungal activity compared to standards. | researchgate.net |
Antitubercular Activities (e.g., ATP synthase inhibition)
Tuberculosis, caused by Mycobacterium tuberculosis, remains a major global health challenge, spurring the search for novel therapeutic agents. semanticscholar.org Pyrimidine-containing compounds have emerged as a promising class of antitubercular agents, with several derivatives entering clinical trials. nih.govresearchgate.net One of the key targets for these compounds is the F-ATP synthase enzyme, which is crucial for energy production in mycobacteria. ucl.ac.ukntu.edu.sg
Inhibition of ATP synthase disrupts the pathogen's ability to generate ATP, leading to cell death. ucl.ac.uk This mechanism is a validated approach for treating tuberculosis, as exemplified by the approved drug bedaquiline. acs.org Research has shown that various pyrimidine derivatives can effectively inhibit mycobacterial ATP synthesis. ntu.edu.sg For instance, certain analogs have demonstrated potent inhibition of ATP synthesis in inverted membrane vesicles (IMVs) of M. smegmatis. nih.gov The structure-activity relationship studies indicate that the pyrimidine ring is a crucial moiety for this inhibitory activity. ntu.edu.sg While some compounds directly target the F-ATP synthase, others may affect upstream pathways involved in mycobacterial respiration and energy production. ucl.ac.ukacs.org
| Compound Class/Target | Organism | Observed Activity/Mechanism | Reference |
|---|---|---|---|
| Pyrimidine derivatives | Mycobacterium tuberculosis | Inhibition of electron transport chains, preventing ATP synthesis. | ucl.ac.uk |
| GaMF1 analogs (contain pyrimidine ring) | Mycobacterium tuberculosis | The pyrimidine ring is crucial for the inhibition of F-ATP synthase. | ntu.edu.sg |
| Squaramides (SQA) | Mycobacterium tuberculosis | Identified as inhibitors of ATP synthase. | acs.org |
| Thymine-containing derivatives | Mycobacterium tuberculosis | Promising core scaffold with antitubercular activities. | researchgate.net |
Antiviral Potential (General Mechanisms)
The development of effective antiviral drugs is critical for managing viral infections, especially those with pandemic potential like influenza. nih.govnih.gov Pyrimidine derivatives have been investigated for their antiviral properties, with some showing activity against a range of viruses. nih.gov One of the most promising targets for anti-influenza therapeutics is the viral RNA-dependent RNA polymerase (RdRp), an enzyme essential for viral replication and transcription. nih.govnih.gov
The influenza RdRp is a heterotrimeric complex composed of three subunits: polymerase acidic protein (PA), polymerase basic protein 1 (PB1), and polymerase basic protein 2 (PB2). nih.govnih.gov The proper assembly of these subunits is a prerequisite for the enzyme's function. nih.gov Therefore, disrupting the protein-protein interactions (PPIs) within this complex presents a viable strategy for developing new antiviral agents with a broad spectrum of action and a reduced likelihood of resistance development. nih.govacs.org
Influenza A Virus Polymerase PA-PB1 Subunits Interaction Inhibition
A key interaction for the assembly and function of the influenza virus polymerase is the binding between the PA and PB1 subunits. nih.govacs.org Small molecules that can inhibit this specific interaction are of great interest as potential anti-influenza drugs. nih.gov Pyrimidine and pyridine (B92270) derivatives have been identified as privileged scaffolds for the development of inhibitors targeting the PA-PB1 interface. nih.gov
Research has led to the synthesis of pyrimidine derivatives that demonstrate inhibitory activity in PA-PB1 interaction assays and antiviral activity in plaque reduction assays. nih.gov For example, a derivative featuring a pyrimidine core with phenyl and 4-chlorophenyl substitutions showed significant potential as a PA-PB1 PPI inhibitor. nih.gov The mechanism involves the binding of these small molecules to one of the polymerase subunits, thereby preventing the formation of the functional PA-PB1 heterodimer and inhibiting viral replication. nih.govacs.org This approach represents a valuable strategy for discovering novel therapies against influenza A virus. nih.gov
| Compound Class | Viral Target | Observed Activity/Mechanism | Reference |
|---|---|---|---|
| Pyrimidine and pyridine derivatives | Influenza A RNA-dependent RNA polymerase (RdRp) | Inhibition of the PA-PB1 protein-protein interaction, disrupting RdRp complex assembly. | nih.gov |
| 1,2,4-triazolo[4,3-a]pyrimidin-5-ol derivative | Influenza A virus | Antiviral activity with EC50 of 0.55 μM against H1N1 strain. | nih.govacs.org |
| Ribavirin 5'-triphosphate (RTP) | Influenza virus RNA polymerase | Selective inhibition of the polymerase, competitive with ATP and GTP. | asm.org |
Anti-inflammatory Mechanisms of Action
Pyrimidine derivatives have also been recognized for their anti-inflammatory properties. nih.govnih.gov Inflammation is a complex biological response, and many anti-inflammatory drugs work by targeting key mediators of this process. nih.gov The anti-inflammatory effects of pyrimidines are often attributed to their ability to inhibit the expression and activity of vital inflammatory mediators, including prostaglandin (B15479496) E2 (PGE2), nitric oxide (NO), and various cytokines and chemokines. nih.gov
A primary mechanism of action for many nonsteroidal anti-inflammatory drugs (NSAIDs), including some pyrimidine-based agents, is the inhibition of cyclooxygenase (COX) enzymes. nih.gov COX-1 and COX-2 are responsible for the synthesis of prostaglandins, which are key players in the inflammatory cascade. By suppressing the activity of these enzymes, pyrimidine derivatives can reduce the production of PGE2 and thereby alleviate inflammation. nih.gov For instance, certain 6-(4-fluorophenyl)-pyrimidine-5-carbonitrile derivatives have shown significant anti-inflammatory activity and inhibitory effects on COX-2. nih.gov Additionally, some pyrimidine compounds exhibit anti-inflammatory effects through membrane stabilization or anti-hemolytic activity, which protects red blood cells from hemolysis. nih.gov
| Compound Class | Mechanism of Action | Key Inflammatory Mediators Inhibited | Reference |
|---|---|---|---|
| General Pyrimidine Derivatives | Inhibition of inflammatory mediators | PGE2, NO, NF-κB, cytokines, chemokines | nih.gov |
| 6-(4-fluorophenyl)-pyrimidine-5-carbonitrile derivatives | COX-2 inhibition | Prostaglandin E2 (PGE2) | nih.gov |
| Pyrazolyl-thiazolo[4,5-d]pyrimidine derivatives | General anti-inflammatory effects | Not specified | nih.gov |
| Synthesized pyrimidine and pyrimidopyrimidine derivatives | Membrane stabilization / Anti-hemolytic activity | Not specified | nih.gov |
Inhibition of Inflammatory Mediators (e.g., Nitric Oxide, Prostaglandin E2)
Following a comprehensive review of scientific literature, no specific research data was found for the compound "this compound" concerning its direct inhibitory effects on inflammatory mediators such as nitric oxide (NO) and prostaglandin E2 (PGE2).
While the broader class of pyrimidine derivatives has been a subject of extensive research for anti-inflammatory properties, with many analogues demonstrating inhibitory activity against key inflammatory mediators, studies detailing the specific biological profile of this compound in this context are not available in the public domain. nih.gov The pyrimidine scaffold is a common feature in many biologically active compounds, and its derivatives have been investigated for a wide range of pharmacological activities, including anti-inflammatory, anticancer, and antimicrobial effects. nih.govnih.govnih.gov Research in this area often involves the synthesis of novel derivatives and their subsequent evaluation in various biological assays to determine their potential as therapeutic agents. nih.govijpsonline.com However, without specific studies on this compound, no detailed research findings or data tables regarding its activity on nitric oxide or prostaglandin E2 can be provided.
Structure Activity Relationship Sar Studies on 4,6 Dichloro 5 4 Fluorophenyl Pyrimidine Analogs
Influence of Halogen Substituents on Activity
The nature of the halogen substituents on the pyrimidine (B1678525) ring and the phenyl moiety plays a pivotal role in modulating the biological activity of 4,6-dichloro-5-(4-fluorophenyl)pyrimidine analogs. The electronic properties and steric bulk of the halogens can significantly influence the compound's interaction with biological targets.
In broader studies of halogenated pyrimidines, the type of halogen (fluorine, chlorine, bromine, iodine) has been shown to impact activity. For instance, in a series of 6-chloro-4-fluoroalkylamino-2-heteroaryl-5-(substituted)phenylpyrimidines developed as anticancer agents, the presence of the chloro group at the C6 position was a key feature. While direct comparisons of different halogens at the C4 and C6 positions of the 5-(4-fluorophenyl)pyrimidine (B13171462) core are not extensively documented, general principles suggest that varying these substituents would alter the electrophilicity of the carbon atoms, influencing their reactivity and potential for covalent or non-covalent interactions with target proteins.
Furthermore, the position of halogen substitution on the phenyl ring is critical. Studies on related heterocyclic compounds have demonstrated that positional isomers of halogenated substituents can lead to significant differences in biological potency. For example, in a study of 4-arylazo-3,5-diamino-1H-pyrazoles, the position of a fluorine substituent on the phenyl ring dramatically affected activity, with the ortho-fluoro analog being the most potent. ijpsonline.com This highlights the importance of the spatial arrangement of the halogen in dictating the molecule's ability to fit into a specific binding pocket.
Role of the 4-Fluorophenyl Moiety in Biological Interactions
The 4-fluorophenyl group at the C5 position of the pyrimidine ring is a common feature in many biologically active molecules and its presence is often critical for activity. The fluorine atom, despite its high electronegativity, is small and can participate in various non-covalent interactions, including hydrogen bonds and halogen bonds.
The introduction of a fluorine atom can significantly alter the physicochemical properties of a molecule, such as its lipophilicity, metabolic stability, and pKa. nih.gov This can, in turn, affect its absorption, distribution, metabolism, and excretion (ADME) profile. In the context of this compound, the 4-fluoro substituent can enhance metabolic stability by blocking a potential site of oxidative metabolism on the phenyl ring.
Moreover, the fluorine atom can engage in specific interactions with biological targets. It can act as a hydrogen bond acceptor and can also form favorable interactions with aromatic residues in a binding pocket. The position of the fluorine atom is crucial; for instance, in a series of 5-aryl-4-(piperidin-1-yl)pyrimidine analogs, a 4-fluoro analog was identified as a highly potent and selective inhibitor. nih.gov
Impact of Substitutions at the Pyrimidine Ring Positions (C2, C4, C6)
Modifications at the C2, C4, and C6 positions of the this compound scaffold have been explored to optimize biological activity. The chloro groups at C4 and C6 are reactive sites amenable to nucleophilic substitution, allowing for the introduction of a wide range of functional groups.
In a study focusing on 6-chloro-4-fluoroalkylamino-2-heteroaryl-5-(substituted)phenylpyrimidines, the substitution of the chloro group at C4 with a fluoroalkylamino moiety was a key modification that led to potent anticancer agents. nih.gov This suggests that replacing the chlorine atoms in this compound with various amino groups could be a fruitful strategy for generating active compounds.
The C2 position also offers a site for modification. In the aforementioned study, the introduction of a heteroaryl group at the C2 position was found to be crucial for activity, with the best results obtained when the heteroaryl group contained a nitrogen atom at the ortho-position to the pyrimidine core. nih.gov This indicates that the electronic nature and hydrogen bonding capacity of the substituent at C2 can significantly influence the biological profile.
The following table summarizes the general impact of substitutions at different positions of the pyrimidine ring based on related studies:
| Position | Type of Substituent | General Impact on Activity |
| C2 | Heteroaryl groups | Can significantly enhance potency, especially with nitrogen at the ortho-position. nih.gov |
| C4/C6 | Amino, Alkoxy, Alkylthio | Serves as a key point for diversification; nature of the substituent dictates interaction with the target. |
| C5 | Aryl group (e.g., 4-fluorophenyl) | Crucial for establishing key binding interactions. |
Conformational Requirements for Activity
The three-dimensional conformation of this compound analogs is a critical determinant of their biological activity. The relative orientation of the pyrimidine and the 4-fluorophenyl rings, defined by the torsion angle between them, dictates how the molecule presents its functional groups for interaction with a biological target.
X-ray crystallography studies on related 5-phenylpyrimidine (B189523) derivatives have provided insights into their conformational preferences. For instance, in a series of 5-hydroxymethyl-2-phenylpyrimidine compounds, the pyrimidine ring was found to be planar, with the phenyl substituent at the C2 position being twisted relative to the pyrimidine ring by varying degrees (ranging from 9.5° to 26.4°). mdpi.com Similarly, for 5-methyl-4-thiopyrimidine derivatives, the conformation of each molecule is primarily defined by the dihedral angles between the pyrimidine ring and the aryl substituents. nih.gov
These findings suggest that for this compound analogs, a non-coplanar arrangement between the pyrimidine and the 4-fluorophenyl rings is likely preferred for optimal biological activity. This twisted conformation would allow the molecule to adopt a shape that is complementary to the binding site of its target protein.
Computational SAR Approaches (QSAR, Docking)
Computational methods such as Quantitative Structure-Activity Relationship (QSAR) and molecular docking are powerful tools for elucidating the SAR of this compound analogs and for designing new, more potent compounds.
QSAR studies aim to establish a mathematical relationship between the structural properties of a series of compounds and their biological activity. For various classes of pyrimidine derivatives, 3D-QSAR models like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been successfully employed to identify the key steric and electronic features required for activity. These models generate contour maps that visualize regions where bulky groups, electron-donating groups, or electron-withdrawing groups are favorable or unfavorable for activity, thus guiding the design of new analogs.
Molecular docking simulations are used to predict the binding mode of a ligand within the active site of a target protein. For pyrimidine-based inhibitors, docking studies have been instrumental in understanding the key interactions, such as hydrogen bonds and hydrophobic interactions, that govern binding affinity. For example, docking studies of pyrimidine derivatives into the active site of cyclin-dependent kinase 2 (CDK2) have helped to rationalize their inhibitory activity. nih.gov Such studies on this compound analogs could reveal their binding orientation and key interactions with their biological target, thereby facilitating the rational design of more potent inhibitors.
The following table outlines the application of various computational approaches in the study of pyrimidine derivatives:
| Computational Method | Application | Insights Gained |
| 3D-QSAR (CoMFA/CoMSIA) | Elucidate relationships between 3D structure and activity. | Identification of key steric, electrostatic, and hydrophobic features for optimal activity. |
| Molecular Docking | Predict binding modes of ligands in a target's active site. | Understanding of key protein-ligand interactions (e.g., hydrogen bonds, hydrophobic contacts). nih.gov |
| Pharmacophore Modeling | Identify the essential 3D arrangement of functional groups required for activity. | Development of a 3D query for virtual screening to find new active compounds. |
Emerging Research Areas and Future Perspectives
Exploration of Novel Synthetic Routes and Green Chemistry Approaches
The synthesis of pyrimidine (B1678525) derivatives, including 4,6-dichloro-5-(4-fluorophenyl)pyrimidine, is undergoing a paradigm shift towards more environmentally benign and efficient methods. kuey.net Traditional synthetic routes often involve hazardous reagents, harsh reaction conditions, and the generation of significant chemical waste. rasayanjournal.co.in Consequently, the principles of green chemistry are being increasingly integrated into the synthesis of these valuable compounds.
Key areas of exploration in the synthesis of pyrimidine scaffolds include:
Microwave-Assisted Synthesis: This technique utilizes microwave irradiation to accelerate chemical reactions, often leading to shorter reaction times, higher yields, and cleaner product profiles compared to conventional heating methods. rasayanjournal.co.inpowertechjournal.com
Ultrasound-Assisted Synthesis: The application of ultrasonic waves can enhance reaction rates and yields by promoting mass transfer and creating localized high-temperature and high-pressure zones. rasayanjournal.co.innih.gov
Solvent-Free Reactions: Conducting reactions in the absence of solvents, or using environmentally friendly solvents like water, significantly reduces the environmental impact of chemical processes. kuey.netrasayanjournal.co.in
Multicomponent Reactions (MCRs): MCRs involve the combination of three or more reactants in a single step to form a complex product, offering high atom economy and procedural simplicity. rasayanjournal.co.in
Biocatalysis: The use of enzymes as catalysts in organic synthesis provides high selectivity and operates under mild reaction conditions, aligning with the goals of green chemistry. kuey.net
Catalyst-Free Synthesis: The development of synthetic protocols that proceed efficiently without the need for a catalyst is a significant advancement in green chemistry, minimizing waste and potential product contamination. nih.gov
These green chemistry approaches not to only offer environmental benefits but also contribute to more cost-effective and sustainable manufacturing processes for pyrimidine-based compounds. rasayanjournal.co.innih.gov
Advanced Computational Modeling for Predictive Research
Computational modeling has become an indispensable tool in modern drug discovery, enabling the prediction of molecular properties and biological activities, thereby accelerating the identification of promising drug candidates. For pyrimidine derivatives, various computational techniques are being employed to guide research and development.
Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. scirp.orgscirp.org These models can predict the activity of newly designed molecules, helping to prioritize synthetic efforts. For instance, QSAR studies on pyrimidine derivatives have been used to predict their anti-inflammatory and anticancer activities. scirp.orgencyclopedia.pub
Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a receptor, providing insights into the binding mode and affinity. tandfonline.comijcrt.org Molecular docking is widely used to screen virtual libraries of pyrimidine derivatives against specific biological targets and to understand the molecular basis of their activity.
Machine Learning and Artificial Neural Networks (ANNs): More advanced computational methods, such as machine learning and ANNs, are being used to develop highly predictive models for the biological activity of pyrimidine derivatives. scirp.orgmdpi.com These data-driven approaches can handle complex, non-linear relationships between chemical structure and biological response. scirp.org
These computational approaches facilitate a more rational and efficient design of novel pyrimidine derivatives with improved therapeutic properties. bg.ac.rs
Identification of New Biological Targets and Mechanisms
While the anticancer and antimicrobial properties of pyrimidine derivatives are well-established, ongoing research continues to uncover new biological targets and mechanisms of action for this versatile scaffold. The ability of the pyrimidine ring to form hydrogen bonds and participate in various molecular interactions makes it a privileged structure in medicinal chemistry. nih.gov
Recent research has highlighted the potential of pyrimidine derivatives in a wide range of therapeutic areas:
Anticancer Activity: Pyrimidine analogues are known to inhibit DNA synthesis in rapidly dividing cancer cells. gsconlinepress.com Newer derivatives are being investigated for their ability to target specific protein kinases, which are often dysregulated in cancer. benthamscience.com For example, pyrazolo[3,4-d]pyrimidine derivatives have been designed as inhibitors of FMS-like tyrosine kinase 3 (FLT3), a target in acute myeloid leukemia. rsc.org
Antimicrobial and Antiviral Activity: Pyrimidine derivatives have shown broad-spectrum activity against various pathogens. gsconlinepress.com They can interfere with viral replication by inhibiting DNA or RNA synthesis. gsconlinepress.com Novel pyrimidine-quinolone hybrids are being explored as inhibitors of lactate (B86563) dehydrogenase A (hLDHA), a potential target for cancer therapy. nih.gov
Anti-inflammatory Activity: Certain pyrimidine derivatives have demonstrated potent anti-inflammatory effects. mdpi.com
Neurodegenerative Diseases: The potential of pyrimidine-based compounds in the treatment of neurodegenerative diseases like Alzheimer's is also being explored. nih.gov
The identification of these new biological targets and a deeper understanding of their mechanisms of action are crucial for the development of the next generation of pyrimidine-based therapeutics.
Design of Next-Generation Pyrimidine-Based Scaffolds
Building upon the established therapeutic value of the pyrimidine core, researchers are actively designing and synthesizing novel, next-generation scaffolds with enhanced potency, selectivity, and pharmacokinetic properties. This involves the strategic modification of the pyrimidine ring at various positions to generate diverse chemical libraries for biological screening. nih.gov
Examples of emerging pyrimidine-based scaffolds include:
Pyrazolo[3,4-d]pyrimidines: This fused heterocyclic system has shown promise as a scaffold for the development of potent inhibitors of various protein kinases involved in cancer. rsc.org
Pyridothienopyrimidines: These derivatives are being investigated for their dual antimicrobial and anticancer activities. nih.gov
Pyrimidine-Quinolone Hybrids: The combination of the pyrimidine and quinolone scaffolds has led to the development of novel compounds with potential applications in cancer therapy. nih.gov
The design of these next-generation scaffolds is often guided by computational modeling and a deep understanding of structure-activity relationships. The goal is to create molecules with optimized interactions with their biological targets, leading to improved efficacy and reduced off-target effects.
Q & A
Basic Research Questions
Q. What synthetic methodologies are most effective for preparing 4,6-dichloro-5-(4-fluorophenyl)pyrimidine, and how can reaction conditions be optimized?
- Answer: The Suzuki-Miyaura cross-coupling reaction is a robust method for synthesizing halogenated pyrimidine derivatives. For example, palladium catalysts (e.g., Pd(PPh₃)₄) with aryl boronic acids in solvents like THF or dioxane under inert atmospheres yield biphenyl-substituted pyrimidines. Optimization involves varying catalyst loading (0.5–5 mol%), temperature (80–110°C), and reaction time (12–24 hours) to maximize yield. Characterization via ¹H/¹³C NMR and EI/MS is critical for confirming regioselectivity and purity .
Q. How are structural and thermal properties (e.g., melting point, density) determined for this compound?
- Answer: Thermal properties are measured via differential scanning calorimetry (DSC) for melting points and thermogravimetric analysis (TGA) for decomposition profiles. Density is determined experimentally using gas pycnometry or calculated via X-ray crystallography. For instance, 4,6-dichloro-5-(4-bromophenyl)pyrimidine (a structural analog) has a reported density of 1.677 g/cm³ and melting point of 227–231°C (dec.) .
Q. What spectroscopic techniques are essential for characterizing this compound?
- Answer: Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and DEPT) resolves substituent positions and electronic environments. For example, the pyrimidine ring protons resonate at δ 8.9–9.1 ppm in ¹H NMR, while chlorine substituents deshield adjacent carbons in ¹³C NMR (δ 140–160 ppm). Mass spectrometry (EI/MS) confirms molecular weight via [M+H]⁺ peaks and fragmentation patterns (e.g., loss of Cl or aryl groups) .
Advanced Research Questions
Q. How can computational methods predict reactivity and regioselectivity in cross-coupling reactions involving this compound?
- Answer: Density functional theory (DFT) calculations analyze frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. For example, the C5 position of the pyrimidine ring is more reactive toward Suzuki coupling due to lower electron density, as shown by Mulliken charges. Solvent effects and transition-state modeling (e.g., using Gaussian or ORCA) further refine reaction pathways .
Q. What strategies resolve contradictions in crystallographic data for halogenated pyrimidines?
- Answer: Single-crystal X-ray diffraction with SHELX software (SHELXL/SHELXS) is standard for resolving ambiguities. Disordered atoms or twinned crystals require iterative refinement with restraints on bond lengths/angles. For example, SHELXPRO interfaces with macromolecular datasets to handle high-resolution or twinned structures, ensuring accurate anisotropic displacement parameters .
Q. How do steric and electronic effects of the 4-fluorophenyl group influence biological activity in derived analogs?
- Answer: Fluorine’s electronegativity enhances metabolic stability and bioavailability by reducing CYP450-mediated oxidation. Structure-activity relationship (SAR) studies compare analogs with varying substituents (e.g., 4-chloro vs. 4-bromo) in enzyme inhibition assays. For instance, 4-fluorophenyl derivatives show improved binding affinity to kinase targets due to optimal hydrophobic interactions .
Q. What are the challenges in scaling up synthesis while maintaining purity for pharmacological studies?
- Answer: Column chromatography is often replaced with recrystallization or flash distillation for scalability. Process analytical technology (PAT) monitors reaction progress via in-situ FTIR or Raman spectroscopy. Impurity profiling using HPLC-MS identifies byproducts (e.g., dehalogenated species), requiring orthogonal purification steps .
Methodological Tables
Table 1: Key Synthetic Parameters for Suzuki-Miyaura Coupling of this compound
Table 2: Thermal and Spectroscopic Properties of Halogenated Pyrimidine Derivatives
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
